4-Fluorobenzhydrazide

Übersicht

Beschreibung

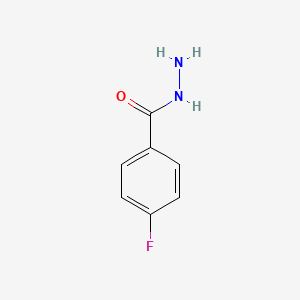

4-Fluorobenzhydrazide is an organic compound with the molecular formula C₇H₇FN₂O. It is a derivative of benzhydrazide, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical syntheses and research fields due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Fluorobenzhydrazide can be synthesized through the reaction of methyl 4-fluorobenzoate with hydrazine hydrate. The process involves the following steps :

- Dissolve methyl 4-fluorobenzoate in absolute ethanol.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Analyse Chemischer Reaktionen

4-Fluorobenzhydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

Reduction: Reduction reactions can convert it into 4-fluorobenzylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-Fluorobenzoic acid.

Reduction: 4-Fluorobenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-Fluorobenzhydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-fluorobenzhydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

4-Fluorobenzhydrazide can be compared with other similar compounds such as:

- 4-Chlorobenzhydrazide

- 4-Bromobenzhydrazide

- 4-Methoxybenzhydrazide

Uniqueness:

- The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methoxy counterparts.

- Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it a preferred choice in specific synthetic applications .

Eigenschaften

IUPAC Name |

4-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVXXFYJRYVRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196561 | |

| Record name | Benzoic acid, p-fluoro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-06-4 | |

| Record name | 4-Fluorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-fluoro-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-fluoro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-, hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical structural characterization of 4-fluorobenzohydrazide?

A1: 4-Fluorobenzohydrazide possesses the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol. Its structure can be confirmed through spectroscopic techniques like IR, 1H-NMR, and 13C-NMR. [, , , , , ]

Q2: How is 4-fluorobenzohydrazide used in the synthesis of Schiff bases?

A2: 4-Fluorobenzohydrazide readily reacts with various aldehydes to form Schiff bases through a condensation reaction. This reaction typically employs a catalytic amount of acid and results in the formation of a new C=N double bond. [, ]

Q3: Can you provide an example of a synthesized Schiff base and its potential biological activity?

A3: One example is the reaction of 4-fluorobenzohydrazide with pyridoxal to yield the Schiff base ligand 4-fluoro-N-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide (PLFBH). PLFBH and its Ni(II), Cu(II), and Zn(II) complexes exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the Cu(II)-PLFBH complex shows potential anticancer activity against HeLa, MCF-7, and A549 cancer cell lines. []

Q4: Beyond Schiff bases, what other heterocyclic compounds can be synthesized using 4-fluorobenzohydrazide?

A4: 4-Fluorobenzohydrazide can be utilized in synthesizing 1,3,4-oxadiazole derivatives. These heterocycles are generated by cyclizing 4-fluorobenzohydrazide-derived Schiff bases in the presence of reagents like iodine and potassium carbonate. []

Q5: What is the significance of studying the DPPH radical scavenging activity of 4-fluorobenzohydrazide derivatives?

A5: DPPH radical scavenging assays help evaluate the antioxidant potential of compounds. Research indicates that specific Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzohydrazide exhibit significant DPPH radical scavenging activity, highlighting their potential as antioxidant agents. []

Q6: Have any metal complexes incorporating 4-fluorobenzohydrazide derivatives been structurally characterized?

A6: Yes, several studies have reported the synthesis and single-crystal X-ray diffraction analysis of metal complexes containing 4-fluorobenzohydrazide derivatives. These complexes often feature the 4-fluorobenzohydrazide moiety acting as a ligand, coordinating to metal centers like Zn(II), Hg(II), V(V), and Mo(VI). The resulting complexes exhibit diverse structural motifs, including tetrahedral, octahedral, and distorted octahedral geometries. [, , , , , , , , , ]

Q7: What computational chemistry methods have been employed to study 4-fluorobenzohydrazide derivatives?

A7: Density Functional Theory (DFT) calculations have been performed on 4-fluorobenzohydrazide derivatives to gain insights into their electronic structures, molecular properties, and potential nonlinear optical properties. Additionally, Hirshfeld surface analysis has been employed to visualize intermolecular interactions within crystal structures. [, , ]

Q8: How does modifying the structure of 4-fluorobenzohydrazide derivatives affect their biological activity?

A8: The structure-activity relationship (SAR) of 4-fluorobenzohydrazide derivatives reveals that structural modifications significantly impact their biological activities. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring, the type of substituents on the hydrazone moiety, and the choice of metal ion in metal complexes can influence their antibacterial, antifungal, antioxidant, and anticancer properties. [, , ]

Q9: Are there any studies on the stability and formulation of 4-fluorobenzohydrazide derivatives?

A9: While specific information on formulation strategies is limited within the provided research, the stability of 4-fluorobenzohydrazide derivatives is crucial for their potential applications. Future research could explore different formulation approaches, such as encapsulation techniques or the use of excipients, to enhance their stability, solubility, and bioavailability. []

Q10: What analytical techniques are commonly employed to characterize and quantify 4-fluorobenzohydrazide derivatives?

A10: Various analytical techniques are utilized, including:

- Spectroscopy: IR, UV-Vis, and NMR spectroscopy are employed for structural elucidation and characterization. [, , , , , , , , ]

- X-ray Diffraction: Single-crystal X-ray diffraction provides detailed insights into the three-dimensional structures of crystalline 4-fluorobenzohydrazide derivatives and their metal complexes. [, , , , , , , , ]

- Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds. [, , ]

- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) provide information about the thermal stability and decomposition patterns of the compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.